N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
説明
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-4-2-5-16(12-15)14-24-9-3-6-18(22(24)26)21(25)23-17-7-8-19-20(13-17)28-11-10-27-19/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHHUXQDRZZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials include 2,3-dihydro-1,4-benzodioxin, 3-methylbenzyl chloride, and dihydropyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown into smaller molecules in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or cardiovascular benefits.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Core Structural Features
The dihydropyridine (DHP) ring is a shared feature among analogs, but substituent variations significantly alter bioactivity and pharmacokinetics:
Pharmacological Implications
Research Findings and Hypotheses
- Solubility and Bioavailability: The dimethylaminomethyl group in improves aqueous solubility, a property the target compound may lack due to its lipophilic benzodioxin and benzyl groups.
- Metabolic Stability : Benzodioxin-containing compounds (e.g., target compound and ) may exhibit slower hepatic clearance compared to furyl- or thioether-substituted analogs (e.g., AZ331) .
- Target Selectivity : The 3-methylbenzyl group in the target compound could favor selectivity for vascular smooth muscle over cardiac L-type calcium channels, a trait observed in other 3-substituted DHPs .
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydrobenzodioxin moiety and a dihydropyridine core. The molecular formula is with a molecular weight of 385.44 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 385.44 g/mol |
| LogP | 3.3656 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 61.603 Ų |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study:
A study published in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The compound activated caspase pathways, leading to apoptosis, and downregulated anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against several bacterial strains. In vitro tests revealed that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Research Findings:
A screening study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Modulation of Signaling Pathways: It has been suggested that the compound interferes with key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment with this compound, contributing to its cytotoxic effects on cancer cells.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with commercially available precursors like 2-aminobenzamide derivatives and substituted benzyl halides. Key steps include:
- Coupling reactions (e.g., amide bond formation via carbodiimide activation).
- Cyclization to form the dihydropyridine core under acidic or basic conditions.
- Purification using column chromatography or recrystallization.
Intermediates are characterized via TLC for reaction progress, ¹H/¹³C NMR for structural confirmation, and HPLC for purity assessment (>95% required for biological assays) .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography to resolve the dihydropyridine ring conformation and substituent orientations (e.g., benzodioxin and 3-methylbenzyl groups) .
- FT-IR spectroscopy to confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase), measuring IC₅₀ values via spectrophotometric detection of substrate turnover .
- Cell viability assays (e.g., MTT assay) in cancer or microbial cell lines to assess cytotoxicity.
- Dose-response curves with triplicate replicates to ensure statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions or organocatalysts for asymmetric synthesis.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact.
- Reaction monitoring : Real-time HPLC-MS to detect early-stage intermediates and adjust reaction conditions dynamically .
Q. How to resolve contradictions in biological activity data across different studies?
Potential approaches:
- Assay standardization : Control variables like buffer pH, temperature, and enzyme batch consistency.
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
- Structural analogs comparison : Test derivatives to isolate the impact of substituents (e.g., 3-methylphenyl vs. fluorophenyl groups) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Tools like AutoDock Vina predict binding poses with targets (e.g., acetylcholinesterase active site).
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential maps for reactivity analysis.
- Pharmacophore modeling : Identify critical functional groups (e.g., benzodioxin’s oxygen atoms for hydrogen bonding) .
Q. How to assess metabolic stability and pharmacokinetic properties?
- In vitro microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of the dihydropyridine ring).
- Caco-2 permeability assays : Predict intestinal absorption via apparent permeability coefficients (Papp).
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .
Q. What strategies are used to elucidate the compound’s mechanism of action?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray crystallography : Resolve co-crystal structures with target enzymes to map binding interactions.
- Gene expression profiling : RNA-seq to identify downstream pathways affected by treatment .
Methodological Challenges and Solutions
Q. How to address poor solubility in aqueous assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
Q. How to mitigate degradation during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
